molecular formula C16H13ClN4O2S B015702 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide CAS No. 118876-55-4

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Cat. No.: B015702
CAS No.: 118876-55-4
M. Wt: 360.8 g/mol
InChI Key: MGWXSLOJBBUNAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide typically involves the diazotization of 4-chloroaniline followed by coupling with 1-amino-5-sulfonamidonaphthalene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or protein .

Comparison with Similar Compounds

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide can be compared with other azo compounds, such as:

  • 1-Amino-2-(4-nitrophenylazo)naphthalene-5-sulfonamide
  • 1-Amino-2-(4-methylphenylazo)naphthalene-5-sulfonamide
  • 1-Amino-2-(4-bromophenylazo)naphthalene-5-sulfonamide

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical reactivity and biological activity. The presence of the chloro group in this compound imparts unique properties, such as increased stability and specific binding affinities .

Properties

IUPAC Name

5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXSLOJBBUNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404769
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-55-4
Record name 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,75 g (45,1 mmol) 4-chloroaniline in a mixture of 10 ml concentrated hydrochloric acid and 50 ml water was ice-cooled, and then diazotized with 3,17 g (45,1 mmol) sodium nitrite in 50 ml water. 10,0 g (45,0 mmol) 5-aminonaphthalene -1-sulphonamide was dissolved in a warm mixture of 200 ml 4N sulfuric acid, 300 ml acetic acid and 200 ml water. The solution was cooled to ca. 50° C., and then the diazonium salt solution was added. Stirring was continued for a few minutes, and then a solution of 180 g sodium acetate in 600 ml water was added. The pH was adjusted to ca. 5 by addition of 10N sodium hydroxide. The precipitated product was filtered off and washed with water. The crude product was recrystallized from ethanol to give 11,9 g (74%) 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide,
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300 mL
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200 mL
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diazonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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